molecular formula C11H15N3O B2421354 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol CAS No. 879037-84-0

1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol

Cat. No.: B2421354
CAS No.: 879037-84-0
M. Wt: 205.261
InChI Key: KIVGFNXIRFDFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol is a chemical compound with the molecular formula C10H13N3O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol typically involves the reaction of 5-amino-1-ethyl-1H-benzoimidazole with an appropriate alcohol, such as ethanol, under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-ethanol
  • 1-(5-Amino-1-propyl-1H-benzoimidazol-2-yl)-ethanol
  • 1-(5-Amino-1-butyl-1H-benzoimidazol-2-yl)-ethanol

Uniqueness: 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substitutions.

Properties

IUPAC Name

1-(5-amino-1-ethylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-3-14-10-5-4-8(12)6-9(10)13-11(14)7(2)15/h4-7,15H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVGFNXIRFDFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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